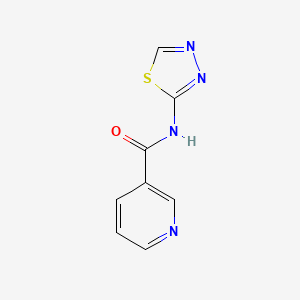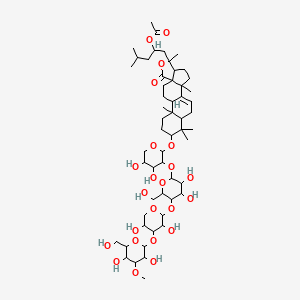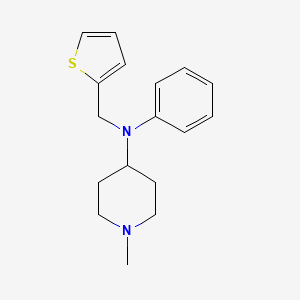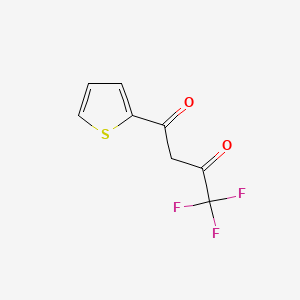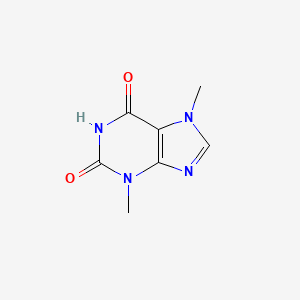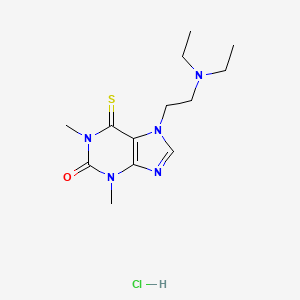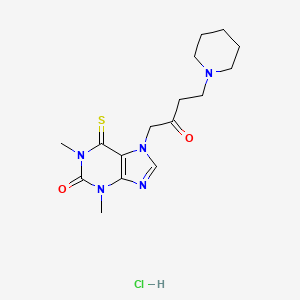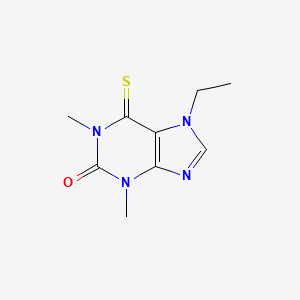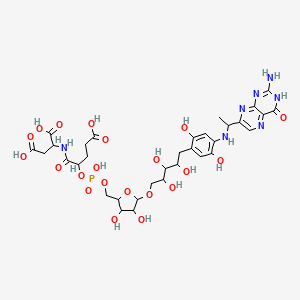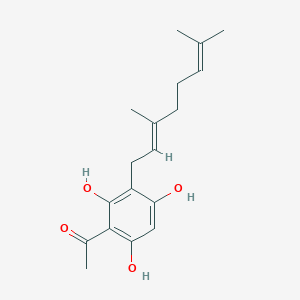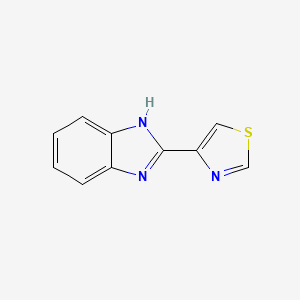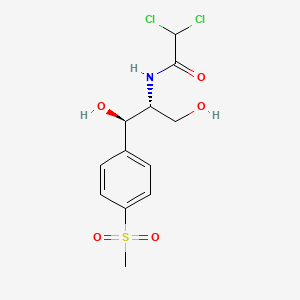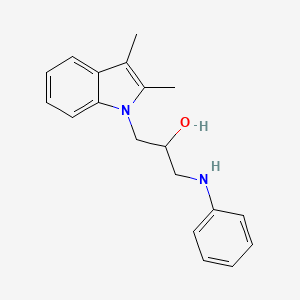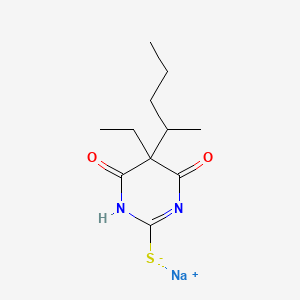
硫喷妥钠
描述
Thiopental sodium, also known as sodium pentothal, is a rapid-onset, short-acting barbiturate general anesthetic. It is the thiobarbiturate analog of pentobarbital and is widely known for its use in inducing anesthesia. Thiopental sodium was once a core medicine in the World Health Organization’s List of Essential Medicines .
作用机制
Target of Action
Thiopental sodium primarily targets the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. By binding to this receptor, thiopental sodium enhances the inhibitory effect of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the mammalian central nervous system .
Mode of Action
Thiopental sodium binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor . This binding increases the duration of time for which the Cl- ionopore is open, leading to an influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire and thereby reducing neuronal excitability . As a result, the post-synaptic inhibitory effect of GABA in the thalamus is prolonged .
Biochemical Pathways
The primary biochemical pathway affected by thiopental sodium is the GABAergic pathway . By enhancing the inhibitory effect of GABA, thiopental sodium reduces neuronal excitability throughout the central nervous system. This leads to a decrease in nerve firing and a general depression of the central nervous system, which results in the anesthetic, hypnotic, and anticonvulsant effects of the drug .
Pharmacokinetics
Thiopental sodium exhibits the following pharmacokinetic properties:
- Absorption : As it is usually administered intravenously, absorption is complete and instantaneous .
- Distribution : Thiopental sodium is non-polar, lipophilic, and only partially ionized at plasma pH, allowing it to readily enter both the brain and muscle . It is distributed into muscle and liver, and it can cross the placenta .
- Metabolism : Thiopental sodium is metabolized in the liver .
- Elimination : The drug is excreted in the urine, with a half-life of about 12 minutes .
Result of Action
It produces hypnosis within 30 to 40 seconds of intravenous injection . Recovery after a small dose is rapid, with some somnolence and retrograde amnesia .
Action Environment
The action of thiopental sodium can be influenced by various environmental factors. For instance, the drug’s lipid solubility allows it to be sequestered in fatty tissue . This means that the drug’s duration of action is largely due to its redistribution away from central circulation into muscle and fatty tissue . Therefore, factors that affect the distribution of lipids in the body, such as diet and body composition, could potentially influence the action, efficacy, and stability of thiopental sodium .
科学研究应用
Thiopental sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Employed in studies involving neuronal activity and brain metabolism.
Medicine: Used to induce general anesthesia, treat convulsions, and reduce intracranial pressure
Industry: Utilized in the production of other barbiturates and related compounds.
生化分析
Biochemical Properties
Thiopental sodium plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the gamma-aminobutyric acid (GABA) receptor, where thiopental sodium enhances the inhibitory effects of GABA by increasing the duration of chloride ion channel opening . This interaction leads to hyperpolarization of the neuronal membrane, resulting in decreased neuronal excitability . Additionally, thiopental sodium interacts with cytochrome P450 enzymes in the liver, which are involved in its metabolism .
Cellular Effects
Thiopental sodium affects various types of cells and cellular processes. In neurons, it decreases neuronal activity by reducing the cerebral metabolic rate of oxygen consumption (CMRO2) and decreasing the cerebrovascular response to carbon dioxide . This leads to a reduction in intracranial pressure. Thiopental sodium also influences cell signaling pathways by modulating GABAergic transmission, which affects gene expression and cellular metabolism . In hypoxic conditions, thiopental sodium has been shown to protect neurons by maintaining their resting potential during reoxygenation .
Molecular Mechanism
At the molecular level, thiopental sodium exerts its effects primarily through its interaction with the GABA receptor. By binding to the GABA receptor, thiopental sodium increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane . This results in decreased neuronal excitability and induction of anesthesia. Additionally, thiopental sodium inhibits the activity of certain enzymes, such as cytochrome P450, which are involved in its metabolism . This inhibition can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiopental sodium change over time. The compound is known for its rapid onset of action, with unconsciousness occurring within 30-45 seconds after intravenous administration . Its duration of action is relatively short, typically lasting 5-10 minutes . Over time, thiopental sodium is redistributed from the central circulation to muscle and fatty tissue, leading to a decrease in its concentration in the brain and the return of consciousness . Long-term effects on cellular function have been observed in in vitro and in vivo studies, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of thiopental sodium vary with different dosages in animal modelsFor example, doses in the range of 5.5 to 22 mg/kg body weight are recommended for pigs, cattle, horses, and goats, while doses of 30 to 50 mg/kg body weight are recommended for rabbits . At high doses, thiopental sodium can cause toxic or adverse effects, such as respiratory depression and cardiovascular instability . Threshold effects have also been observed, with sub-anesthetic doses leading to partial sedation and analgesia .
Metabolic Pathways
Thiopental sodium is metabolized primarily in the liver by cytochrome P450 enzymes . The primary metabolic pathway involves the conversion of thiopental sodium to pentobarbital and other metabolites . These metabolites are then further metabolized and excreted in the urine. The metabolism of thiopental sodium can affect metabolic flux and metabolite levels, leading to changes in cellular function and gene expression .
Transport and Distribution
Thiopental sodium is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is highly lipid-soluble, allowing it to rapidly cross cell membranes and accumulate in fatty tissues . Thiopental sodium is also bound to plasma proteins, which affects its distribution and localization within the body . The compound is initially distributed to highly perfused tissues, such as the brain, and then redistributed to muscle and fatty tissue over time .
Subcellular Localization
Thiopental sodium is localized primarily in the cytoplasm and cell membranes of neurons . Its activity and function are influenced by its subcellular localization, with higher concentrations in the brain leading to more pronounced anesthetic effects . Thiopental sodium does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Thiopental sodium is prepared by dissolving a yellowish powder in sterile water to create a 2.5% solution (25 mg/mL). The solution should be used within 24 hours of preparation and kept cool. The solution is alkaline with a pH greater than 10, which can be irritating if injected into tissues . Industrial production involves the alkylation of ethylmalonic ester with 2-bromopentane in the presence of sodium ethoxide .
化学反应分析
Thiopental sodium undergoes various chemical reactions, including:
Oxidation: Thiopental sodium can be oxidized to form pentobarbital.
Reduction: It can be reduced to its corresponding alcohol.
Substitution: Thiopental sodium can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrochloric acid, chloroform, and sodium ethoxide
相似化合物的比较
Thiopental sodium is compared with other barbiturates such as pentobarbital, phenobarbital, and methohexital. While all these compounds act on the GABA-A receptor, thiopental sodium is unique due to its rapid onset and short duration of action. This makes it particularly useful for induction of anesthesia .
Similar Compounds
- Pentobarbital
- Phenobarbital
- Methohexital
Thiopental sodium’s rapid onset and short duration of action distinguish it from other barbiturates, making it a valuable tool in medical and scientific research.
属性
CAS 编号 |
71-73-8 |
|---|---|
分子式 |
C11H18N2NaO2S |
分子量 |
265.33 g/mol |
IUPAC 名称 |
5-ethyl-4,6-dioxo-5-pentan-2-yl-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16); |
InChI 键 |
PAWYKYXVHHGVOH-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)[S-])CC.[Na+] |
手性 SMILES |
CCCC(C)C1(C(=O)[N-]C(=S)[N-]C1=O)CC.[Na+].[Na+] |
规范 SMILES |
CCCC(C)C1(C(=O)NC(=S)NC1=O)CC.[Na] |
外观 |
Solid powder |
Key on ui other cas no. |
71-73-8 |
物理描述 |
Solid |
Pictograms |
Acute Toxic |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
3.98e-02 g/L |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Bomathal Nesdonal Penthiobarbital Pentothal Pentothal Sodico Sodipental Thiomebumal Thionembutal Thiopental Thiopental Nycomed Thiopental Sodium Thiopentobarbital Thiopentone Tiobarbital Braun Trapanal |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does thiopental sodium exert its anesthetic effects?
A1: [, , , ] Thiopental sodium, a barbiturate, primarily acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) within the central nervous system. It binds to specific sites on the GABAA receptor, prolonging the duration of chloride ion channel opening. This enhanced chloride influx hyperpolarizes neurons, making them less excitable and ultimately leading to sedation and anesthesia.
Q2: Does thiopental sodium offer neuroprotective benefits in cases of cerebral ischemia?
A3: [, ] Studies exploring the neuroprotective potential of thiopental sodium in focal cerebral ischemia-reperfusion in rats have yielded mixed results. While some studies suggest that it does not offer significant neuroprotection, others indicate it might provide some benefits by accelerating the elimination of excitatory amino acids like aspartate and glutamate during reperfusion. More research is needed to clarify its role in such scenarios.
Q3: What is the molecular formula and weight of thiopental sodium?
A3: The molecular formula of thiopental sodium is C11H17N2NaO2S. Its molecular weight is 264.32 g/mol. Spectroscopic data can be found in various chemical databases.
Q4: How does storage temperature affect the stability of thiopental sodium and propofol mixtures?
A6: [] Studies have shown that both thiopental sodium and propofol, when mixed and stored in polypropylene syringes, maintain over 90% of their initial concentration for up to 312 hours when refrigerated at 4 degrees Celsius. At room temperature (23 degrees Celsius), propofol remains stable for up to 120 hours and thiopental sodium for up to 240 hours.
Q5: How does thiopental sodium distribute within the body?
A7: [, ] Thiopental sodium is highly lipophilic, facilitating its rapid passage across the blood-brain barrier. Following intravenous administration, it rapidly distributes to highly perfused organs like the brain, heart, and liver, leading to rapid onset of anesthetic effects. It is then redistributed to less perfused tissues like muscle and fat, contributing to its short duration of action.
Q6: What factors can influence the pharmacokinetics of thiopental sodium?
A8: [, ] Several factors can influence thiopental sodium's pharmacokinetic profile, including age, liver function, and concomitant medications. Reduced hepatic blood flow, as seen in liver disease or with certain medications, can significantly delay thiopental sodium detoxification.
Q7: Can thiopental sodium be used for anesthesia induction in patients undergoing cesarean sections?
A10: [, , ] While thiopental sodium readily crosses the placental barrier, research suggests that when used for induction of anesthesia during cesarean sections, followed by propofol maintenance and nitrous oxide, it does not offer significant advantages over propofol alone for maternal or fetal outcomes.
Q8: What are the potential cardiovascular effects of thiopental sodium administration?
A11: [, ] Thiopental sodium can cause dose-dependent cardiovascular depression, leading to a decrease in blood pressure and cardiac output. These effects are often transient and less pronounced when used in combination with other anesthetic agents or opioids.
Q9: Can thiopental sodium induce bronchospasm?
A12: [] While thiopental sodium is often considered a bronchodilator, case reports suggest it can potentially trigger bronchospasm in susceptible individuals, particularly those with pre-existing hyperreactive airway diseases like asthma. Careful consideration is needed when using thiopental sodium in such patients.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


